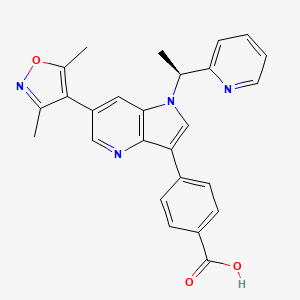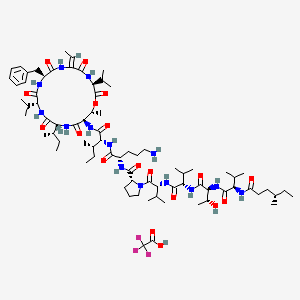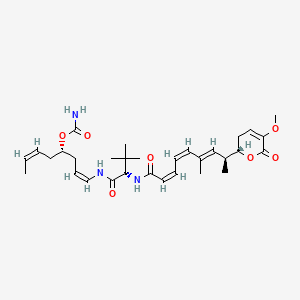
炔丙基-PEG14-醇
描述
Propargyl-PEG14-alcohol is a polyethylene glycol derivative containing a hydroxyl group and a propargyl group. The hydroxyl group allows for further derivatization or replacement with other reactive functional groups. The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media .
科学研究应用
Propargyl-PEG14-alcohol has a wide range of scientific research applications:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the development of bioconjugates for imaging and therapeutic purposes.
Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of pharmaceuticals.
Industry: Applied in the production of specialty chemicals and materials with specific properties
作用机制
Target of Action
Propargyl-PEG14-alcohol is a PEG derivative containing a hydroxyl group and a propargyl group . The primary targets of Propargyl-PEG14-alcohol are azide-bearing compounds or biomolecules . The propargyl group can react with these targets via a process known as copper-catalyzed azide-alkyne Click Chemistry .
Mode of Action
The mode of action of Propargyl-PEG14-alcohol involves the formation of a stable triazole linkage through a reaction between the propargyl group and azide-bearing compounds or biomolecules . This reaction is facilitated by copper catalysis, a process known as Click Chemistry .
Biochemical Pathways
The biochemical pathway primarily affected by Propargyl-PEG14-alcohol is the propargylic substitution reaction . This reaction involves the displacement of the propargylic alcohol, which is a sought-after method in organic synthesis . The highly nucleophilic alkyne functional moiety along with its considerably acidic terminal hydrogen atom allows the propargylic unit to play a crucial role in organic synthesis by offering a handle for further synthetic transformations .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.
Result of Action
The result of the action of Propargyl-PEG14-alcohol is the formation of a stable triazole linkage . This linkage is formed when the propargyl group in the compound reacts with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . The formation of this linkage can enable further synthetic transformations, contributing to the creation of complex molecular structures essential in drug development .
Action Environment
The action of Propargyl-PEG14-alcohol can be influenced by various environmental factors. For instance, the temperature has a pronounced effect on the reaction yield of the propargylic substitution reaction . Furthermore, the hydrophilic PEG spacer in the compound enhances its solubility in aqueous media , suggesting that the compound’s action, efficacy, and stability could be influenced by the hydration level of its environment.
生化分析
Biochemical Properties
Propargyl-PEG14-alcohol plays a significant role in biochemical reactions, particularly in the formation of stable triazole linkages through Click Chemistry. The hydroxyl group in Propargyl-PEG14-alcohol allows for further derivatization or replacement with other reactive functional groups, while the propargyl group can react with azide-bearing compounds or biomolecules . This compound interacts with enzymes, proteins, and other biomolecules, facilitating the formation of stable linkages that are crucial for various biochemical processes .
Cellular Effects
Propargyl-PEG14-alcohol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable triazole linkages through Click Chemistry allows it to be used in labeling and tracking cellular components, thereby affecting cell function . Additionally, Propargyl-PEG14-alcohol has been shown to have cytotoxic activity against certain cell lines, indicating its potential use in targeted therapies .
Molecular Mechanism
At the molecular level, Propargyl-PEG14-alcohol exerts its effects through the formation of stable triazole linkages via copper-catalyzed azide-alkyne Click Chemistry. This reaction involves the binding of the propargyl group to azide-bearing biomolecules, resulting in the formation of a stable triazole ring . This mechanism allows Propargyl-PEG14-alcohol to be used in various biochemical applications, including drug delivery and molecular imaging .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Propargyl-PEG14-alcohol can change over time due to its stability and degradation properties. The compound is stable under standard storage conditions, but its long-term effects on cellular function can vary depending on the experimental conditions . Studies have shown that Propargyl-PEG14-alcohol can maintain its activity over extended periods, making it a reliable tool for long-term biochemical experiments .
Dosage Effects in Animal Models
The effects of Propargyl-PEG14-alcohol vary with different dosages in animal models. At lower doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as liver and kidney damage . It is important to determine the optimal dosage to achieve the desired biochemical effects while minimizing toxicity .
Metabolic Pathways
Propargyl-PEG14-alcohol is involved in various metabolic pathways, including those related to its degradation and excretion. The compound is metabolized by enzymes such as cytochrome P450, which facilitates its breakdown and removal from the body . This metabolic process ensures that Propargyl-PEG14-alcohol does not accumulate to toxic levels in the body .
Transport and Distribution
Within cells and tissues, Propargyl-PEG14-alcohol is transported and distributed through interactions with transporters and binding proteins. The hydrophilic PEG spacer in the compound enhances its solubility and facilitates its movement within aqueous environments . This property allows Propargyl-PEG14-alcohol to reach its target sites effectively and exert its biochemical effects .
Subcellular Localization
Propargyl-PEG14-alcohol is localized within specific subcellular compartments, where it exerts its activity. The compound’s targeting signals and post-translational modifications direct it to specific organelles, such as the mitochondria and endoplasmic reticulum . This subcellular localization is crucial for the compound’s function in various biochemical processes .
准备方法
Synthetic Routes and Reaction Conditions
Propargyl-PEG14-alcohol can be synthesized through the reaction of polyethylene glycol with propargyl bromide in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like tetrahydrofuran at room temperature. The resulting product is purified through column chromatography to obtain the desired compound with high purity .
Industrial Production Methods
Industrial production of Propargyl-PEG14-alcohol involves the large-scale reaction of polyethylene glycol with propargyl bromide under controlled conditions. The process includes rigorous purification steps to ensure the final product meets the required specifications for various applications .
化学反应分析
Types of Reactions
Propargyl-PEG14-alcohol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The propargyl group can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide for halogenation.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halides or amines.
相似化合物的比较
Similar Compounds
Propargyl alcohol: Contains a propargyl group and a hydroxyl group but lacks the polyethylene glycol spacer.
Propargyl amine: Contains a propargyl group and an amine group, used in the synthesis of heterocycles.
Polyethylene glycol: A polymer with hydroxyl groups at both ends, used in various biomedical applications
Uniqueness
Propargyl-PEG14-alcohol is unique due to its combination of a propargyl group and a polyethylene glycol spacer. This structure allows for versatile chemical modifications and enhances solubility in aqueous media, making it highly valuable in both research and industrial applications .
属性
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H56O14/c1-2-4-31-6-8-33-10-12-35-14-16-37-18-20-39-22-24-41-26-28-43-29-27-42-25-23-40-21-19-38-17-15-36-13-11-34-9-7-32-5-3-30/h1,30H,3-29H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQVNIRDMQKBEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H56O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32199-97-6 | |
| Record name | 2-Propyn-1-ol, reaction product with 1-2.5 moles of oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-(4-chlorophenyl)-3-[4-[[ethyl(methyl)sulfamoyl]amino]-2,6-difluorobenzoyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B610140.png)







